(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose can be synthesized through the reaction of D-xylose with acetone in the presence of an acid catalyst . The reaction typically involves the formation of an acetal linkage between the hydroxyl groups of the sugar and the acetone, resulting in the isopropylidene derivative. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Acetone is used both as a reactant and a solvent.
Industrial Production Methods
Industrial production of 1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure consistent product quality.
Purification: Techniques such as crystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose involves its ability to activate AMP-activated protein kinase alpha (AMPKα). This activation leads to increased glucose uptake in muscle cells, which is beneficial for managing blood glucose levels . The molecular targets and pathways involved include:
AMPKα Activation: Enhances glucose transport in a non-insulin-dependent manner.
Glucose Uptake: Facilitates the uptake of glucose into muscle cells, improving glucose homeostasis.
Comparison with Similar Compounds
1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose can be compared with other similar compounds such as:
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another isopropylidene derivative used in similar applications.
1,25,6-Di-O-isopropylidene-alpha-D-mannofuranose: A related compound with similar chemical properties.
Uniqueness
Properties
IUPAC Name |
(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h3-7,10H,1-2H3/t4-,5+,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHCFFAQYBYYGI-XZBKPIIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)C=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452541 | |
Record name | (3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53167-11-6 | |
Record name | (3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose?
A1: While the provided abstracts do not contain the exact molecular formula and weight, they highlight significant structural information:
- Dimeric Form: The compound exists as a dimer in its crystalline state.
- Twist-Boat Conformation: In CDCl3 and CD3OD solutions, it adopts a twist-boat conformation.
Q2: How is 1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose used in the synthesis of other compounds?
A2: The research highlights the use of this compound as a starting material for the synthesis of various derivatives:
- Fluoroalkylated Sugars: It serves as a precursor for synthesizing trifluoromethyl and perfluoroalkyl derivatives of sugars. This is achieved through organometallic reactions with perfluoroalkyl Grignard reagents or f-alkyltrimethylsilanes.
- Stereoselective Synthesis: The reactions exhibit varying degrees of stereoselectivity depending on the metal employed, allowing for the controlled synthesis of specific diastereomers.
Q3: What are the potential applications of the derivatives synthesized from 1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose?
A3: The synthesized derivatives have potential applications in various fields:
- Surfactants: The amphiphilic nature of some deprotected fluoroalkylated sugars makes them potential candidates for surfactant applications.
- Liquid Crystals: Certain derivatives exhibit liquid crystal properties, both thermotropic and lyotropic, indicating potential use in display technologies and other areas utilizing liquid crystals.
- Nucleosides: The synthesis of trifluoromethylated nucleoside analogs, using the compound as a precursor, opens possibilities in developing novel antiviral agents.
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